
RAS GTPase inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAS GTPase inhibitor 1 is a small molecule inhibitor targeting the RAS family of GTPases, which are crucial regulators of cell signaling pathways that control cell growth and proliferation. Mutations in RAS proteins, particularly KRAS, are implicated in a significant percentage of human cancers, making RAS GTPase inhibitors a focal point in cancer research and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RAS GTPase inhibitor 1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common method involves the use of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) to facilitate the exchange of GDP for GTP, thereby activating RAS . The synthetic route typically includes the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance binding affinity and selectivity.
- Final coupling reactions to introduce specific functional groups that target the active site of RAS proteins.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow synthesis to maintain consistent reaction conditions.
- Purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity.
- Quality control measures to ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: RAS GTPase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for RAS proteins.
Wissenschaftliche Forschungsanwendungen
RAS GTPase inhibitor 1 has a wide range of scientific research applications, including:
Wirkmechanismus
RAS GTPase inhibitor 1 exerts its effects by binding to the active site of RAS proteins, thereby preventing the exchange of GDP for GTP and inhibiting the activation of RAS signaling pathways . The inhibitor targets specific molecular interactions within the active site, disrupting the conformational changes required for RAS activation. This inhibition leads to the suppression of downstream signaling pathways that promote cell growth and proliferation, ultimately resulting in reduced tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Sotorasib: A KRAS G12C inhibitor developed by Amgen, approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor with similar mechanisms of action and therapeutic applications.
Uniqueness: RAS GTPase inhibitor 1 is unique in its ability to target a broad range of RAS mutations, making it a versatile tool for studying RAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain mutations, this compound offers broader applicability and potential for combination therapies .
Eigenschaften
Molekularformel |
C27H28ClF4N5O2 |
|---|---|
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-[(1R)-1-cyclopropylpropyl]-8-(1,2,3,6-tetrahydropyridin-4-yl)quinazoline-2,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H27ClFN5.C2HF3O2/c1-2-22(16-6-7-16)30-24-19-5-3-4-18(15-10-12-28-13-11-15)23(19)31-25(32-24)29-17-8-9-21(27)20(26)14-17;3-2(4,5)1(6)7/h3-5,8-10,14,16,22,28H,2,6-7,11-13H2,1H3,(H2,29,30,31,32);(H,6,7)/t22-;/m1./s1 |
InChI-Schlüssel |
LEDWHIWAVNXCBJ-VZYDHVRKSA-N |
Isomerische SMILES |
CC[C@H](C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


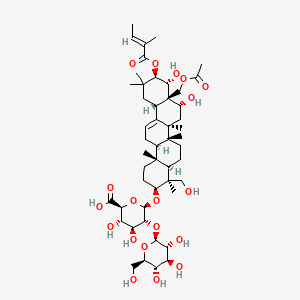
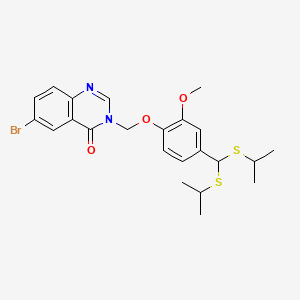
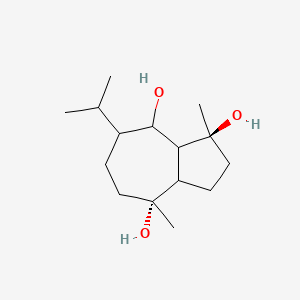

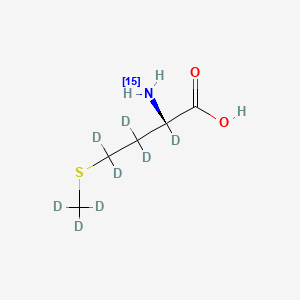
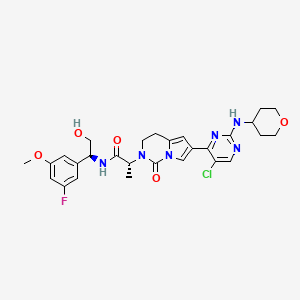
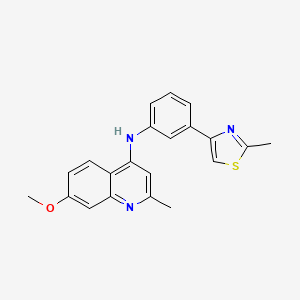
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
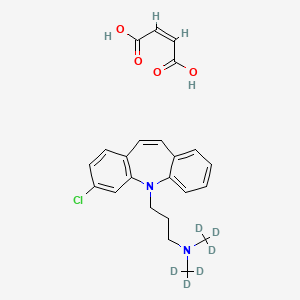
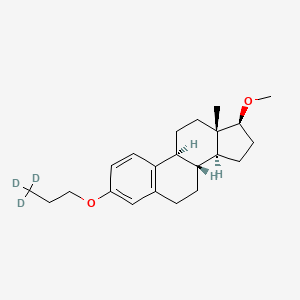

![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)


